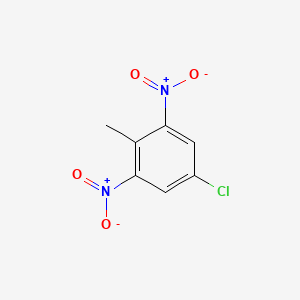

4-Chloro-2,6-dinitrotoluene

Beschreibung

Contextualization within Nitroaromatic Compound Research

Nitroaromatic compounds, a class of organic molecules containing one or more nitro groups attached to an aromatic ring, are of widespread interest due to their diverse applications and environmental presence. Many of these compounds are utilized in the manufacturing of explosives, dyes, pesticides, and pharmaceuticals. qmx.com The study of nitroaromatics is crucial for understanding their synthesis, reactivity, and the environmental impact stemming from their extensive use. qmx.com

4-Chloro-2,6-dinitrotoluene fits within this class of compounds and shares several characteristic chemical properties. The presence of electron-withdrawing nitro groups significantly influences the reactivity of the aromatic ring, making it susceptible to certain types of chemical transformations. Research on this compound contributes to the broader understanding of structure-activity relationships within the nitroaromatic family.

Academic and Industrial Research Significance of this compound

The significance of this compound in research stems primarily from its role as a chemical intermediate. In industrial settings, it is a precursor in the synthesis of more complex molecules. For instance, it is used in the creation of various dyes and has applications in the pharmaceutical industry for producing medicinal compounds. One notable synthetic application is its transformation into tricyclic indole-2-carboxylic acids.

Academically, the compound is a subject of study for its synthesis methods and chemical properties. The nitration of 4-chlorotoluene (B122035) to produce this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. chemicalbook.com Researchers have investigated various conditions for this reaction to optimize yield and minimize the formation of unwanted byproducts. google.comgoogleapis.com

Detailed Research Findings

Synthesis and Chemical Properties

The primary method for synthesizing this compound is through the nitration of 4-chlorotoluene using a mixture of nitric acid and sulfuric acid. google.com This reaction typically yields a mixture of isomers, including 4-Chloro-2-nitrotoluene (B43163) and 4-Chloro-3-nitrotoluene (B146361), from which the desired dinitro compound can be further derived. chemicalbook.comgoogle.com The reaction conditions, such as temperature and acid concentration, are critical in determining the product distribution. googleapis.com

The chemical properties of this compound are largely dictated by its functional groups. The nitro groups are electron-withdrawing, which activates the aromatic ring for certain nucleophilic substitution reactions. The chlorine atom can also be displaced by other nucleophiles under specific conditions.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₅ClN₂O₄ nih.gov |

| Molecular Weight | 216.58 g/mol nih.gov |

| IUPAC Name | 5-chloro-2-methyl-1,3-dinitrobenzene nih.gov |

| CAS Number | 35572-79-3 nih.gov |

| Appearance | Not specified in provided search results |

| Solubility | Not specified in provided search results |

Comparison with Related Compounds

The properties and reactivity of this compound can be better understood by comparing it to structurally similar compounds.

| Compound | Molecular Formula | Key Differences and Similarities |

| 2,4-Dinitrotoluene (B133949) | C₇H₆N₂O₄ epa.gov | Lacks the chlorine atom, making it less susceptible to certain nucleophilic attacks at that position. Both are used in the production of polyurethanes and explosives. epa.gov |

| 2,6-Dinitrotoluene (B127279) | C₇H₆N₂O₄ cas.org | Similar to 2,4-Dinitrotoluene, it lacks the chlorine substituent. It is also a key intermediate in chemical synthesis. nih.gov |

| 4-Chloro-2-nitrotoluene | C₇H₆ClNO₂ sigmaaldrich.comnist.gov | Contains only one nitro group, making it less electron-deficient than its dinitro counterpart. It is a precursor in the synthesis of this compound. chemicalbook.com |

| 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ wikipedia.org | Lacks the methyl group of the toluene (B28343) ring. The absence of the electron-donating methyl group can influence the reactivity of the aromatic ring. wikipedia.org |

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPIENQOWOJEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation of 4 Chloro 2,6 Dinitrotoluene

Established Synthetic Routes and Reaction Conditions

Two principal pathways dominate the synthesis of 4-chloro-2,6-dinitrotoluene: the direct nitration of 4-chlorotoluene (B122035) and the sequential nitration and chlorination of toluene (B28343) or its derivatives.

Nitration of 4-chlorotoluene as a primary synthetic pathway

The most direct and commonly employed method for synthesizing this compound is the nitration of 4-chlorotoluene. This electrophilic aromatic substitution reaction typically utilizes a nitrating mixture of concentrated nitric acid and sulfuric acid. google.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of 4-chlorotoluene.

The reaction is typically carried out by adding the mixed acid to 4-chlorotoluene at a controlled temperature. chemicalbook.com Early methods reported the formation of a mixture of isomers, including 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene (B146361), upon mononitration. google.comgoogle.com Further nitration of the initially formed 4-chloro-2-nitrotoluene or the isomeric mixture under more forcing conditions leads to the desired this compound.

A typical industrial process involves the nitration of p-chlorotoluene with a mixed acid composition of 60% sulfuric acid, 35% nitric acid, and 5% water. google.com The reaction temperature is maintained between 15-20°C over a period of 4-5 hours. google.com This initial step yields a crude product containing primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, along with some dinitrochlorotoluene. google.com Subsequent nitration of this mixture is required to obtain this compound.

Sequential nitration and chlorination of toluene derivatives

An alternative strategy involves the sequential nitration and chlorination of toluene. In this approach, toluene is first dinitrated to produce a mixture of dinitrotoluene (DNT) isomers, primarily 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279). sciencemadness.orgsabtechmachine.com The ratio of these isomers can be influenced by the nitrating conditions. researchgate.netresearchgate.net

Following the dinitration step, the mixture of DNT isomers is subjected to chlorination. The chlorination of 2,6-dinitrotoluene can be achieved using chlorine gas (Cl₂) under UV irradiation. The use of a solvent such as carbon tetrachloride can enhance radical chain propagation during this process. This route offers an alternative to the direct nitration of 4-chlorotoluene, potentially allowing for different isomer distributions and purification strategies.

Another variation of this sequential approach involves the chlorination of o-nitrotoluene. This process can yield a mixture of chloro-o-nitrotoluene isomers, including 4-chloro-2-nitrotoluene and 6-chloro-2-nitrotoluene. google.com Subsequent nitration of the 4-chloro-2-nitrotoluene fraction would then produce this compound.

Optimization of Synthetic Processes

To enhance the efficiency and selectivity of this compound synthesis, significant research has focused on optimizing reaction parameters and exploring catalytic systems.

Control of reaction parameters for enhanced yield and purity

The yield and purity of this compound are highly dependent on the precise control of reaction parameters. Key variables include temperature, reaction time, and the molar ratio of reactants.

In the nitration of 4-chlorotoluene, maintaining a low temperature during the initial mononitration step is crucial to minimize the formation of unwanted byproducts. google.com For instance, carrying out the reaction at 1 to 1.0°C has been shown to yield a product with a very low dinitro content. google.com For the subsequent dinitration, higher temperatures are generally required.

The composition of the nitrating mixture also plays a critical role. The ratio of sulfuric acid to nitric acid affects the concentration of the nitronium ion and thus the rate of reaction. Optimized conditions for the dinitration of toluene to produce a high yield of dinitrotoluene have been reported as a molar ratio of nitric acid to toluene of 8:1 at a temperature of 60°C for 1 hour. researchgate.net

Separation of the desired product from isomeric impurities is a significant challenge. Fractional distillation and crystallization are common techniques employed to purify the final product. chemicalbook.comresearchgate.net For example, 4-chloro-2-nitrotoluene can be separated from its 3-nitro isomer by vacuum distillation. chemicalbook.com

Catalytic considerations in laboratory synthesis

Recent advancements have explored the use of various catalysts to improve the selectivity and environmental footprint of the synthesis of nitrotoluenes and their derivatives.

Zeolite catalysts, such as H-Y and H-mordenite, have been investigated for the nitration of toluene. These solid acid catalysts can offer shape-selective properties, potentially favoring the formation of specific isomers. For instance, H-Y zeolites have demonstrated high para-selectivity in the gas-phase nitration of 4-chlorotoluene.

In the chlorination of nitrotoluenes, Lewis acid catalysts like ferric chloride (FeCl₃) and zirconium tetrachloride have been employed. google.com The use of FeCl₃ in the chlorination of 2,6-dinitrotoluene can suppress the formation of polychlorinated byproducts. Zirconium tetrachloride has been shown to be an effective catalyst for the chlorination of o-nitrotoluene to produce 6-chloro-2-nitrotoluene. google.com

"Green chemistry" approaches are also being explored. The use of ionic liquids as replacements for sulfuric acid in nitration reactions has shown promise, offering high yields and the potential for solvent recovery and reduced acidic waste.

Industrial Scale Production Approaches and Challenges

The industrial production of this compound primarily relies on the established nitration of 4-chlorotoluene route. However, scaling up this process from the laboratory to an industrial setting presents several challenges.

One of the main challenges is the management of the highly exothermic nitration reaction. Efficient heat removal is critical to prevent runaway reactions and ensure safety. Industrial-scale reactors are often equipped with sophisticated cooling systems.

Waste stream management is another significant concern. The use of large quantities of mixed acids generates substantial acidic effluent that requires neutralization and disposal, leading to environmental and economic costs. The neutralization process, often with calcium hydroxide (B78521), produces large amounts of calcium sulfate (B86663) (gypsum) that must be landfilled.

The separation and purification of the final product on a large scale can also be complex and energy-intensive. Fractional distillation and crystallization processes need to be carefully designed and controlled to achieve the desired product purity.

To address some of these challenges, continuous-flow nitration systems are being adopted in modern industrial plants. These systems can offer improved safety, better temperature control, and higher space-time yields compared to traditional batch reactors.

| Parameter | Batch Reactor | Continuous Reactor |

| Space-time yield ( kg/m ³·h) | 18.2 | 42.7 |

| Byproduct formation (%) | 12.4 | 5.9 |

| Cooling energy (kJ/kg) | 890 | 310 |

| Data adapted from patent CN103539680A optimization trials. |

The development of more sustainable and efficient industrial processes for the production of this compound remains an active area of research, with a focus on reducing waste, improving safety, and minimizing environmental impact.

Management of exothermic reactions in large-scale synthesis

Nitration reactions are notoriously exothermic, meaning they release a significant amount of heat. vedantu.combyjus.com On a large scale, this heat generation can lead to a rapid increase in temperature, posing significant safety hazards, including the risk of runaway reactions and explosions. vedantu.combyjus.com Therefore, effective thermal management is a critical aspect of synthesizing this compound safely and efficiently.

Several strategies are employed to control the reaction temperature:

Jacketed Reactors with Cooling Systems: A fundamental method for heat management involves using jacketed reactors. A cooling fluid, such as glycol, is circulated through the outer jacket of the reactor to absorb the heat generated by the reaction, maintaining the internal temperature within a desired range, typically 40–50°C. In some large-scale operations, internal cooling coils containing cold brine or similar media are also used, although this carries the risk of leaks contaminating the reaction mixture. google.com

Controlled Reagent Addition: The nitrating agent (mixed acid) is added to the 4-chlorotoluene drop-wise or in a slow, controlled stream. chemicalbook.com This ensures that the heat is generated at a manageable rate, allowing the cooling system to dissipate it effectively and preventing localized hot spots.

Continuous Flow Reactors: Modern chemical manufacturing is increasingly adopting continuous flow chemistry, which offers significant advantages for managing highly exothermic reactions like nitration. nih.govbyjus.com In a continuous flow setup, reagents are pumped through narrow tubes or microreactors where they mix and react. nih.govbeilstein-journals.org The high surface-area-to-volume ratio of these systems allows for extremely efficient heat exchange, enabling precise temperature control and enhancing safety and selectivity. byjus.com This method mitigates the risks associated with large batch reactors. nih.gov

Use of Reactants as Cooling Media: An innovative approach involves using the reactants themselves as the cooling medium in a heat exchange system that is separate from but integrated with the reactor. google.com For instance, a portion of the mixed acid can be circulated through a cooling system before being introduced into the nitrator, providing an inherently safer method as it eliminates the risk of contamination from foreign cooling agents like brine. google.com

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Jacketed Reactors | External cooling fluid circulation to remove heat from the reactor walls. | Well-established technology, suitable for various scales. | Inefficient heat transfer in large volumes, risk of localized hot spots. vedantu.com |

| Internal Cooling Coils | Circulation of a coolant through coils submerged in the reaction mixture. google.com | More direct and efficient cooling compared to jackets. | Risk of leaks causing contamination and potentially hazardous side reactions. google.com |

| Continuous Flow Reactors | Reaction occurs in small channels with a high surface-area-to-volume ratio. nih.gov | Superior temperature control, enhanced safety, improved selectivity. byjus.com | Higher initial investment, potential for channel blockage. |

Formation and mitigation of synthetic byproducts

During the nitration of 4-chlorotoluene, the formation of undesired byproducts is a significant challenge. The primary byproducts are isomers of the target molecule, as the nitro groups can substitute at different positions on the aromatic ring. Over-nitration and side reactions can also contribute to impurities.

Common Byproducts:

Isomeric Impurities: The nitration of 4-chlorotoluene can yield a mixture of isomers. The main components are typically 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene in the first nitration step. chemicalbook.com Subsequent nitration leads to the desired this compound, but also to other dinitro isomers such as 4-chloro-3,5-dinitrotoluene and 2-chloro-4,6-dinitrotoluene .

Over-nitration Products: If the reaction conditions are too harsh (e.g., high temperature or high concentration of nitrating agent), further nitration can occur, leading to the formation of trinitro derivatives.

Oxidation Products: Side reactions can lead to the oxidation of the methyl group on the toluene ring, forming products like cresols (methylphenols) and benzoic acids. google.com

Mitigation and Purification Strategies:

The key to minimizing byproduct formation lies in the precise control of reaction parameters.

Temperature Control: Maintaining a reaction temperature in the range of 40-50°C is crucial to minimize polysubstitution and side reactions. Lower temperatures are generally safer and can improve selectivity. byjus.com

Acid Ratio and Concentration: The ratio of sulfuric acid to nitric acid in the mixed acid is carefully optimized. A common ratio is 65:35 (v/v) H₂SO₄:HNO₃, which provides sufficient nitronium ions for the reaction without being overly aggressive. The water content is also important, as excess water can dilute the acid and slow the reaction rate. nih.gov

Reaction Time: A typical reaction time of 6-8 hours is often sufficient to achieve high conversion of the starting material without promoting the formation of over-nitrated products.

Purification: After the reaction is complete, a multi-step purification process is necessary to isolate the this compound from unreacted starting materials and byproducts. This often involves:

Quenching: The reaction mixture is added to water to stop the reaction and separate the organic phase from the spent acid. chemicalbook.com

Extraction: The product is extracted from the aqueous layer using a suitable organic solvent like chloroform. chemicalbook.com

Distillation/Chromatography: Techniques like vacuum distillation can be used to separate isomers with different boiling points. chemicalbook.com For higher purity, column chromatography is employed to separate the desired product from closely related impurities. chemicalbook.com

| Byproduct | Typical Concentration | Formation Pathway | Mitigation Strategy |

|---|---|---|---|

| 4-Chloro-3,5-dinitrotoluene | ~320 ppm | Isomeric dinitration of 4-chlorotoluene. | Optimize acid ratio and temperature; purification by chromatography. chemicalbook.com |

| 2-Chloro-4,6-dinitrotoluene | ~150 ppm | Nitration of 2-chlorotoluene (B165313) impurity present in the starting material. | Use high-purity 4-chlorotoluene; purification by distillation/chromatography. chemicalbook.com |

| Trinitro derivatives | <50 ppm | Over-nitration of the desired product. | Strict control of reaction time, temperature, and nitrating agent concentration. |

| Cresols/Benzoic Acids | Variable google.com | Oxidation of the methyl group. google.com | Maintain moderate reaction temperatures and avoid excessively strong oxidizing conditions. |

Chemical Reactivity and Transformation Pathways of 4 Chloro 2,6 Dinitrotoluene

Reductive Transformations

The reduction of the nitro groups is a primary transformation pathway for 4-chloro-2,6-dinitrotoluene. This process is fundamental in the synthesis of various amino derivatives, which are valuable intermediates in the chemical industry.

Formation of 4-chloro-2,6-diaminotoluene through reduction reactions

The complete reduction of both nitro groups on the this compound molecule results in the formation of 4-chloro-2,6-diaminotoluene. This transformation is a classic example of nitroarene reduction, a cornerstone reaction in organic synthesis. The reaction involves the conversion of the two -NO₂ groups into -NH₂ groups.

Investigation of various reducing agents and conditions

A variety of reducing agents and reaction conditions have been investigated for the reduction of nitroarenes, which are applicable to this compound. The choice of reagent can influence the selectivity and efficiency of the reduction. Common methods include catalytic hydrogenation and metal-acid reductions. In industrial settings, catalytic hydrogenation is often preferred due to its high efficiency and cleaner reaction profiles, producing water as the primary byproduct. mdpi.com

Below is a table summarizing various conditions reported for the reduction of similar nitroaromatic compounds.

| Reducing Agent/System | Catalyst/Co-reagent | Solvent | Conditions | Notes |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Methanol / Ethanol | 308–357 K, 0-4 MPa | Common industrial method; reaction kinetics can be described by the Langmuir-Hinshelwood model. mdpi.com |

| Hydrogen (H₂) | Platinum on Carbon (Pt/C) | Methanol | 60°C, 10 bar | Effective for hydrogenating various chloro-nitroaromatic compounds. google.com |

| Hydrogen (H₂) | Raney Nickel | Methanol / Ethanol | High pressure and temperature | Widely used industrial catalyst for dinitrotoluene hydrogenation. mdpi.com |

| Sodium Sulfide (Na₂S) / Ammonium (B1175870) Sulfide ((NH₄)₂S) | Aqueous Ammonia / Alcohol | Water / Alcohol | Ambient Temperature | Known as the Zinin reduction, it can offer chemoselectivity in polynitro compounds. stackexchange.com |

| Iron (Fe) | Hydrochloric Acid (HCl) | Water / Ethanol | Reflux | A classic laboratory method (Béchamp reduction) for converting nitro groups to amines. |

| Tin (Sn) | Hydrochloric Acid (HCl) | Ethanol | Reflux | Another common metal-acid reduction method used in laboratory synthesis. |

| Ascorbic Acid | Base (e.g., NaOH) | Aqueous Acetonitrile (B52724) | Ambient Temperature | Studies have shown this can be used for the selective reduction of certain DNT isomers. dtic.mildtic.mil |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the this compound ring, caused by the two powerful electron-withdrawing nitro groups, makes it susceptible to nucleophilic attack. This reactivity is characteristic of nucleophilic aromatic substitution (SNAr) mechanisms.

Substitution of nitro groups by various nucleophiles

While the chlorine atom is a typical leaving group in SNAr reactions involving halo-nitroaromatics, the nitro group itself can also be displaced by strong nucleophiles. wikipedia.orglibretexts.org This occurs because the nitro groups strongly activate the ring towards nucleophilic attack at the carbon atoms to which they are attached. The reaction proceeds via an addition-elimination mechanism. nih.gov

A strong nucleophile, such as a methoxide (B1231860) ion (CH₃O⁻), attacks the carbon atom bonded to a nitro group. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this complex is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the remaining nitro group, which stabilizes the intermediate. In the subsequent step, the aromaticity is restored by the departure of a leaving group. In this specific pathway, the nitrite (B80452) ion (NO₂⁻) is expelled, completing the substitution. Kinetic studies on 1,2-dinitrobenzene (B166439) have shown that it can react with sodium methoxide to yield o-nitroanisole, confirming the viability of the nitro group as a leaving group in these systems. bdim.eu

Advanced Chemical Oxidation Processes (AOPs)

Advanced Chemical Oxidation Processes (AOPs) are effective methods for the degradation of persistent organic pollutants like this compound. These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to break down the molecule. dnu.dp.uamdpi.com

Photochemical degradation mechanisms

Photochemical degradation, a key AOP, involves the use of light to initiate oxidative chemical reactions. For compounds like this compound, this often involves systems such as UV/H₂O₂ or photo-Fenton (UV/H₂O₂/Fe²⁺), which are efficient generators of hydroxyl radicals. nih.govunito.it The degradation mechanism is a complex, multi-step process. nih.gov

Computational and experimental studies on similar dinitrotoluene (DNT) compounds suggest the degradation proceeds through several potential pathways initiated by hydroxyl radical attack: dnu.dp.uanih.gov

Methyl Group Oxidation : The •OH radical can abstract a hydrogen atom from the methyl group, initiating an oxidation sequence. This leads to the formation of a 4-chloro-2,6-dinitrobenzyl alcohol intermediate, which can be further oxidized to 4-chloro-2,6-dinitrobenzaldehyde and subsequently to 4-chloro-2,6-dinitrobenzoic acid. mdpi.com

Hydroxyl Radical Addition to the Ring : The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can undergo further reactions, including the elimination of a nitro group (denitration) or the cleavage of the aromatic ring. dnu.dp.ua

Denitration : The attack by hydroxyl radicals can lead to the substitution of one of the nitro groups with a hydroxyl group, forming a chlorodinitrophenol derivative. nih.gov

These initial transformation steps lead to a cascade of further reactions, ultimately resulting in the cleavage of the aromatic ring and the mineralization of the compound into simpler, less harmful substances such as carbon dioxide, water, and inorganic chloride and nitrate (B79036) ions. mdpi.com

Ozonation and photo-ozonation studies

Ozone and the combination of UV light with ozone (UV/O₃) have been explored for the mineralization of dinitrotoluene (DNT) isomers and 2,4,6-trinitrotoluene (B92697) (TNT) in industrial wastewater, specifically in the spent acid from toluene (B28343) nitration processes. nih.gov Research has shown that the combination of ozone with UV irradiation can lead to the almost complete mineralization of the organic compounds present. nih.gov

The effectiveness of this degradation is influenced by several operational parameters, including reaction temperature, the intensity of the UV irradiation (at a wavelength of 254 nm), the dosage of ozone, and the concentration of sulfuric acid in the wastewater. nih.gov Interestingly, under the specific experimental conditions of these studies, the generation of hydroxyl radicals (•OH), which are typically highly reactive and play a significant role in many advanced oxidation processes, was not observed from either ozone decomposition or the photolysis of ozone. nih.gov

The degradation of DNT isomers through these processes follows multiple oxidation pathways. nih.gov Identified intermediates through gas chromatography/mass spectrometry (GC/MS) and gas chromatography/flame ionization detector (GC/FID) include mononitrotoluenes (o-, m-, and p-MNT) and 1,3-dinitrobenzene. nih.gov In a related process, the oxidative degradation of 2,4,6-TNT was found to produce 1,3,5-trinitrobenzene (B165232) as an intermediate. nih.gov

Further studies on the ozonation of 2,4,6-trinitrotoluene solutions have demonstrated significant removal of chemical oxygen demand (COD). For instance, direct ozonation for 3 hours resulted in a 55.5% reduction in COD. sid.ir When this ozonation step was followed by a biological treatment, the COD removal reached as high as 98.9%. sid.ir While direct ozonation did not show a significant change in total organic carbon (TOC), a multi-stage ozone-biological treatment process proved effective in degrading TOC, achieving up to 98.3% removal in synthetic solutions of 2,4,6-trinitrotoluene. sid.ir The ozone dosage was found to be a critical factor, with a dose of 0.177 g/L at a pH of 10.9 showing positive effects on TNT degradation. sid.ir

Table 1: Ozonation and Photo-ozonation Intermediates of Dinitrotoluene Isomers This table is based on data from the ozonation of dinitrotoluene isomers and may not be fully representative of this compound specifically.

| Parent Compound | Treatment | Identified Intermediates |

|---|---|---|

| Dinitrotoluene (DNT) Isomers | Ozonation and Photo-ozonation | o-Mononitrotoluene (o-MNT) |

| m-Mononitrotoluene (m-MNT) | ||

| p-Mononitrotoluene (p-MNT) | ||

| 1,3-Dinitrobenzene | ||

| 2,4,6-Trinitrotoluene (TNT) | Ozonation | 1,3,5-Trinitrobenzene |

| 2,4-Dinitrotoluene (B133949) (2,4-DNT) | ||

| 2,6-Dinitrotoluene (B127279) (2,6-DNT) | ||

| 3,5-Dinitro-p-toluidine | ||

| 2-Methyl-3,5-dinitrobenzenamine | ||

| 1,3,5-Trinitrobenzene | ||

| 2,4,6-Trinitrobenzoic acid |

Data sourced from multiple studies on the degradation of related nitroaromatic compounds. nih.govmdpi.com

Sonochemical degradation pathways

Sonochemical degradation, which utilizes high-frequency ultrasound to induce cavitation, is another method investigated for the breakdown of aromatic pollutants. The collapse of cavitation bubbles creates localized zones of extremely high temperature and pressure, leading to the thermal decomposition of compounds and the generation of reactive radical species like hydroxyl radicals (HO•), hydrogen atoms (H•), and hydroperoxyl radicals (HO₂•). mdpi.com

Studies on various aromatic compounds, including nitroaromatics, have shown that they can be effectively mineralized using this technique, as evidenced by the release of nitrate ions (NO₃⁻). epa.gov The process shows little formation of organic byproducts, which is a significant advantage. epa.gov The rate of mineralization is influenced by factors such as the substrate's structure and concentration, pH, and the presence of other substances. epa.gov For nitroaromatic compounds, changes in the bulk phase temperature between 9.5 and 34 degrees Celsius had little effect on the mineralization rates. epa.gov

In the context of related compounds like 2,4,6-trinitrotoluene (TNT), sonochemical degradation in combination with the Fenton process (US-Fenton) has been shown to be effective. mdpi.com The degradation of TNT in this process is proposed to occur through two primary mechanisms initiated by the attack of hydroxyl radicals. One pathway involves the oxidation of the methyl group on the TNT molecule, leading to the formation of a TNT radical, which is then oxidized to 2,4,6-trinitrobenzoic acid (TNBA). This can be followed by decarboxylation to yield 1,3,5-trinitrobenzene (TNB). mdpi.com The other pathway involves the substitution of a nitro group by a hydroxyl radical. mdpi.com

Intermediates identified during the US-Fenton treatment of TNT include 1,3,5-trinitrobenzene, 2,4,6-trinitrobenzoic acid, 3,5-dinitrobenzenamine, 2-methyl-3,5-dinitrobenzenamine, and 3,5-dinitro-p-toluidine. mdpi.com The primary nitrogen species recovered from this process is nitrate (NO₃⁻), with a smaller amount of ammonium (NH₄⁺) also being formed. mdpi.com

Table 2: Proposed Sonochemical Degradation Mechanisms and Intermediates for TNT This table is based on data from the sonochemical degradation of 2,4,6-trinitrotoluene and may provide insights into the potential degradation pathways for this compound.

| Proposed Mechanism | Initial Step | Key Intermediates | Final Products |

|---|---|---|---|

| Methyl Group Oxidation | Attack by HO• on the methyl group | TNT radical, 2,4,6-Trinitrobenzoic acid (TNBA), 1,3,5-Trinitrobenzene (TNB) | Mineralization products (CO₂, H₂O), NO₃⁻, NH₄⁺ |

| Nitro Group Substitution | Substitution of a nitro group by HO• | 2,4,6-Trihydroxybenzoic acid | Mineralization products |

| Denitrification | Removal of a nitro group | 2,4-Dinitrotoluene (2,4-DNT) | Further degradation products |

Data compiled from studies on the US-Fenton degradation of TNT. mdpi.com

Hydrolytic Reactions in Aqueous Systems

The hydrolysis of nitroaromatic compounds is a key transformation process in aqueous environments. While 2,4-dinitrotoluene is generally not expected to undergo hydrolysis due to the absence of easily hydrolyzable functional groups, studies on the alkaline hydrolysis of related compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitroanisole (B92663) (DNAN) provide insights into potential reaction pathways. nih.govnih.gov

Investigations into the alkaline hydrolysis of TNT and DNT have revealed common features and differences in their kinetic behavior. nih.gov It has been suggested that DNT is more resistant to alkaline hydrolysis than TNT. nih.gov For these types of compounds, the direct substitution of a nitro group by a hydroxide (B78521) ion (OH⁻) is considered a favorable pathway. nih.gov

For instance, the hydrolysis of 1-chloro-2,4-dinitrobenzene (B32670) upon heating with aqueous sodium hydroxide results in the formation of 2,4-dinitrophenol. youtube.com This reaction proceeds through an addition-elimination mechanism. youtube.com The hydroxide ion, acting as a nucleophile, attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate. youtube.com Subsequently, the chloride ion is eliminated, resulting in the final substituted product. youtube.com The formation of such intermediates, like Meisenheimer and Janovsky complexes, has been noted in the hydrolysis of TNT and to a lesser extent, DNT. nih.gov

Recent field demonstrations have also shown that alkaline hydrolysis can be successfully used to treat soils contaminated with high concentrations of 2,4- and 2,6-DNT to meet cleanup standards. epa.gov

Table 3: Comparison of Alkaline Hydrolysis of Nitroaromatic Compounds

| Compound | Relative Resistance to Hydrolysis | Proposed Key Pathway | Intermediate Complexes |

|---|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | Less resistant | Direct substitution of a nitro group by OH⁻ | Meisenheimer complexes, Janovsky complexes |

| 2,4-Dinitrotoluene (DNT) | More resistant | Direct substitution of a nitro group by OH⁻ | Janovsky complexes (in small quantities) |

Information derived from comparative studies on the alkaline hydrolysis of nitroaromatic compounds. nih.gov

Environmental Fate and Biogeochemical Transformations of 4 Chloro 2,6 Dinitrotoluene

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical substance by non-living factors in the environment. For 4-Chloro-2,6-dinitrotoluene, the primary abiotic degradation mechanisms include photolysis and hydrolysis.

Photolysis, the decomposition of molecules by light, is a significant degradation pathway for dinitrotoluenes in aquatic environments. The rate of photolysis is dependent on factors such as water clarity, depth, and the intensity of sunlight. For the closely related compound 2,6-dinitrotoluene (B127279) (2,6-DNT), photolysis can be rapid, with a reported half-life of as little as 12 minutes in the surface layers of water. Another study found the photolytic half-life of 2,6-DNT in seawater to be 5 hours under specific light wavelengths nih.gov. Generally, the photolytic half-lives of dinitrotoluenes in natural waters are on the order of hours nih.gov.

The degradation of nitro-containing aromatic compounds through photolysis can lead to the formation of simpler, inorganic ions. It is suggested that compounds like 2,4-dinitrotoluene (B133949) can be degraded by UV light in the presence of a catalyst like titanium dioxide to yield ammonium (B1175870), carbonate, and nitrate (B79036) ions lookchem.com. While specific photolytic degradation products for this compound are not extensively documented, it is plausible that similar mineralization processes occur.

Table 1: Photolytic Half-Life of Related Dinitrotoluene Isomers in Aquatic Environments

| Isomer | Environment | Half-Life |

|---|---|---|

| 2,6-Dinitrotoluene | Surface Water | 12 minutes |

| 2,6-Dinitrotoluene | Seawater | 5 hours nih.gov |

| 2,4-Dinitrotoluene | River Water | 2.7 hours |

| 2,4-Dinitrotoluene | Bay Water | 9.6 hours |

This table presents data for closely related dinitrotoluene isomers to infer the potential photolytic behavior of this compound.

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. For many organic compounds, the rate of hydrolysis is significantly influenced by the pH of the aqueous system. However, research indicates that 2,6-dinitrotoluene is a compound that will not hydrolyze under typical environmental conditions epa.gov. The rate of hydrolysis for dinitrotoluene isomers is generally considered to be negligible.

Biodegradation Pathways by Microbial Communities

The breakdown of this compound by microorganisms is a crucial component of its environmental fate. Both aerobic and anaerobic microbial communities have demonstrated the ability to transform this compound.

Several bacterial strains have been identified that can degrade dinitrotoluenes and related nitroaromatic compounds. Notably, Pseudomonas species are recognized for their capacity to metabolize this compound. These bacteria utilize reductive pathways to convert the compound into less harmful substances. One study demonstrated that specific strains of Pseudomonas could effectively metabolize this compound, initiating the degradation by reducing the nitro groups to amino groups to form products like 2-amino-4-chlorotoluene.

Other bacterial genera implicated in the degradation of the closely related 2,6-dinitrotoluene include Burkholderia cepacia and Hydrogenophaga palleronii, which are capable of mineralizing the compound. asm.org Anaerobic bacteria, particularly from the genus Clostridium, are also significant in the transformation of dinitrotoluenes. dss.go.th

Table 2: Bacterial Strains Involved in the Degradation of this compound and Related Compounds

| Bacterial Strain | Compound Degraded | Metabolic Condition |

|---|---|---|

| Pseudomonas sp. | This compound | Aerobic/Anaerobic |

| Burkholderia cepacia JS850 | 2,6-Dinitrotoluene asm.org | Aerobic |

| Hydrogenophaga palleronii JS863 | 2,6-Dinitrotoluene asm.org | Aerobic |

| Rhodococcus pyridinivorans NT2 | 2,4- and 2,6-Dinitrotoluene ijcmas.com | Aerobic |

Under aerobic conditions, the biodegradation of 2,6-dinitrotoluene by strains such as Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 follows an oxidative pathway. asm.org The initial step involves a dioxygenation reaction that converts 2,6-DNT to 3-methyl-4-nitrocatechol, with a concurrent release of nitrite (B80452). asm.org This intermediate is then subjected to extradiol ring cleavage, which results in the formation of 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid. asm.org This product is subsequently converted to 2-hydroxy-5-nitropenta-2,4-dienoic acid. asm.org It is plausible that this compound undergoes a similar aerobic degradation pathway, although the presence of the chlorine atom may influence the reaction rates and specific intermediates formed.

In anaerobic environments, the biodegradation of this compound proceeds through reductive pathways. The initial steps involve the reduction of the nitro groups. Studies with Clostridium acetobutylicum on 2,4- and 2,6-dinitrotoluene have shown a rapid reduction of the aryl nitro groups to form hydroxylamino derivatives. dss.go.th These hydroxylaminonitrotoluenes are then further reduced, primarily to dihydroxylaminotoluenes, with a smaller fraction being converted to aminonitrotoluenes. dss.go.th In cell extracts with prolonged activity, further transformation can yield aminohydroxylaminotoluenes and ultimately diaminotoluenes. dss.go.th

For the related explosive 2,4,6-trinitrotoluene (B92697) (TNT), anaerobic degradation by bacteria such as Desulfovibrio and Clostridium can lead to the formation of triaminotoluene. nih.govasm.org These reductive transformations are significant as they typically reduce the toxicity of the parent compound.

Table 3: Key Intermediates and Products in the Biodegradation of Dinitrotoluenes

| Degradation Condition | Initial Compound | Key Intermediates/Products |

|---|---|---|

| Aerobic | 2,6-Dinitrotoluene | 3-methyl-4-nitrocatechol, 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid asm.org |

| Anaerobic | 2,6-Dinitrotoluene | Hydroxylaminonitrotoluenes, Dihydroxylaminotoluenes, Diaminotoluenes dss.go.th |

Enzymatic roles in microbial transformation

The microbial transformation of this compound (4-Cl-2,6-DNT) is a critical process in its environmental fate, primarily driven by specific enzymatic activities. The electron-withdrawing nature of the nitro groups makes the aromatic ring of nitroaromatic compounds susceptible to enzymatic reduction. d-nb.infoepa.gov

Bacterial strains, particularly from the genus Pseudomonas, have demonstrated the ability to metabolize 4-Cl-2,6-DNT. The primary degradation pathway involves the enzymatic reduction of the nitro groups to amino groups, resulting in the formation of less toxic compounds like 2-amino-4-chlorotoluene. This metabolic process is central to bioremediation strategies for environments contaminated with this compound.

The enzymes responsible for the initial steps of nitroaromatic compound degradation are typically nitroreductases. These enzymes catalyze the reduction of nitro groups to nitroso, hydroxylamino, and finally amino groups. d-nb.inforesearchgate.net While direct studies on 4-Cl-2,6-DNT are limited, research on analogous compounds like 2,4,6-trinitrotoluene (TNT) shows that enzymes such as NADPH-dependent F420 reductase can catalyze the reduction of the aromatic ring. d-nb.info Another key group of enzymes are dioxygenases, which can hydroxylate the aromatic ring, leading to its cleavage. d-nb.info For instance, nitrobenzene (B124822) dioxygenase (NBDO) and 2,4-dinitrotoluene dioxygenase (24DDO) are known to act on various chloronitrotoluenes, though their specific activity on 4-Cl-2,6-DNT has not been detailed. dtic.mil

Fungal enzymes also play a role in the transformation of related compounds. Vanadium chloro- and bromoperoxidases, for example, can catalyze the hydroxylation and demethylation of TNT. udel.edu However, these specific enzymatic systems did not show activity towards 2,4-dinitrotoluene or 2,6-dinitrotoluene, suggesting a high degree of substrate specificity that may also apply to 4-Cl-2,6-DNT. udel.edu

The table below summarizes key enzymes and their potential roles in the transformation of nitroaromatic compounds, which are likely analogous to the processes involved in 4-Cl-2,6-DNT degradation.

| Enzyme Class | Action on Nitroaromatic Compounds | Relevance to 4-Cl-2,6-DNT Transformation |

| Nitroreductases | Reduction of nitro groups (-NO₂) to amino groups (-NH₂). d-nb.inforesearchgate.net | Primary mechanism for detoxification, leading to amino-chloro-toluene intermediates. |

| Dioxygenases | Hydroxylation of the aromatic ring, leading to ring cleavage. d-nb.info | A potential pathway for complete mineralization, as seen with other chloronitrotoluenes. dtic.mil |

| Hydrolases | Some hydrolases, like α/β-hydrolase 4 (Abh4), are involved in the metabolism of related nitrogen-containing organic compounds. nih.gov | Potential involvement in later stages of the degradation pathway. |

| Peroxidases | Oxidation, hydroxylation, and halogenation of toluene (B28343) derivatives. udel.edu | May be involved, but high substrate specificity has been observed, with some peroxidases inactive on dinitrotoluenes. udel.edu |

Environmental Distribution and Mobility Studies

Occurrence and transport in soil and groundwater matrices

While specific data on the environmental occurrence of this compound is scarce, its presence can be inferred in locations associated with the manufacturing and use of explosives and chemical intermediates. Its structural analogs, 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT), are known contaminants in soil and groundwater at munitions sites and industrial facilities. cdc.govnih.govscispace.com For example, 2,4-DNT and 2,6-DNT have been detected in wastewater from TNT manufacturing facilities at concentrations up to 48.6 mg/L and 14.9 mg/L, respectively. cdc.gov Groundwater near former explosives factories has shown 2,6-DNT concentrations as high as 510 µg/L. nih.gov

The table below shows reported concentrations of related dinitrotoluene isomers in various environmental matrices.

| Compound | Matrix | Concentration Range | Location Type | Reference |

| 2,4-Dinitrotoluene | Groundwater | 2 to 90,500 µg/L | Near manufacturing facility | nih.gov |

| 2,6-Dinitrotoluene | Groundwater | Not detected to 510 µg/L | Near former explosives factory | nih.gov |

| 2,4-Dinitrotoluene | Surface Soil | <0.001 to 84 mg/kg | Military training range | cdc.gov |

| 2,6-Dinitrotoluene | Surface Soil | <0.001 to 4.6 mg/kg | Military training range | cdc.gov |

| 2,4-Dinitrotoluene | River Water | 0.3 µg/L | River Rhine, Netherlands | nih.gov |

Adsorption and desorption characteristics in environmental media

The mobility of this compound in the environment is significantly influenced by its adsorption to and desorption from soil and sediment. cdc.gov Generally, dinitrotoluene isomers are not strongly adsorbed to soil or sediment, which contributes to their potential to leach into groundwater. cdc.gov The tendency of a chemical to adsorb to soil is often estimated by the soil organic carbon-water (B12546825) partition coefficient (Koc). For the related compound 2,6-dinitro-4-chloroaniline, the estimated Koc is 100, which suggests high mobility in soil. nih.gov However, it is also noted that aniline-based compounds can bind strongly to humus, which could reduce their mobility. nih.gov

For 4-Cl-2,6-DNT, the addition of a chlorine atom to the dinitrotoluene structure would likely increase its hydrophobicity slightly, potentially leading to stronger adsorption compared to 2,4-DNT and 2,6-DNT. The log Kow for DNT isomers is approximately 1.98, while the estimated XLogP3 for 4-Cl-2,6-DNT is 2.4, supporting this hypothesis. cdc.govnih.gov

Desorption processes determine the release of the compound back into the soil solution, making it available for transport or degradation. nih.govresearchgate.net Studies on the herbicide 2,4-D have shown that desorption can be a significant factor in its environmental persistence and mobility. nih.gov For chlorophenols, another class of related compounds, sorption is often reversible, indicating weak interactions with soil organic matter. researchgate.net Given the expected moderate adsorption of 4-Cl-2,6-DNT, desorption is likely to be a relevant process controlling its concentration in groundwater.

The following table summarizes the adsorption characteristics of 4-Cl-2,6-DNT and related compounds.

| Compound | Parameter | Value | Implication for Mobility | Reference |

| Dinitrotoluene Isomers | Log Kow | 1.98 - 2.18 | Low adsorption, potential for leaching | cdc.gov |

| This compound | XLogP3 (estimated) | 2.4 | Moderate adsorption, likely mobile | nih.gov |

| 2,6-Dinitro-4-chloroaniline | Koc (estimated) | 100 | High mobility | nih.gov |

| 2,4-Dinitrotoluene | Log Koc | 2.4 | Slight mobility |

Comparative Environmental Behavior with Dinitrotoluene Isomers

The environmental behavior of this compound is best understood by comparing it to its more extensively studied structural analogs, 2,4-DNT and 2,6-DNT. The primary differences in their behavior arise from the presence of the chlorine atom on the aromatic ring of 4-Cl-2,6-DNT.

Mobility and Transport: All three compounds are considered mobile in soil and have the potential to contaminate groundwater due to moderate water solubility and low to moderate octanol-water partition coefficients. cdc.govepa.gov The addition of chlorine to the toluene ring generally increases the molecular weight and can affect polarity, which may lead to slightly lower water solubility and higher adsorption to organic matter compared to the DNT isomers. The estimated log Koc for 2,4-DNT is 2.4, indicating slight mobility, while the estimated XLogP3 of 2.4 for 4-Cl-2,6-DNT suggests a similar or slightly greater tendency to adsorb to soil organic matter. nih.gov

Biodegradation: Biodegradation rates and pathways differ significantly between the DNT isomers, and this is expected to extend to 4-Cl-2,6-DNT. Studies have consistently shown that 2,4-DNT is more readily biodegraded by microorganisms than 2,6-DNT. epa.govdtic.mil For example, in one study, the degradation rates for 2,4-DNT and 2,6-DNT at a concentration of 10 mg/L were 32% and 14.5% per day, respectively. dtic.mil The presence of a chlorine atom on the aromatic ring can make a compound more recalcitrant to microbial degradation. Therefore, it is plausible that 4-Cl-2,6-DNT may be degraded more slowly than both 2,4-DNT and 2,6-DNT under similar environmental conditions. The enzymatic pathways are likely to be similar, involving the reduction of the nitro groups. d-nb.info

Photolysis: Photodegradation is an important removal process for DNTs in surface waters. cdc.gov The photolytic half-life for 2,4-DNT in various natural waters has been measured in hours. The presence of the chlorine atom in 4-Cl-2,6-DNT could influence its photolytic behavior, but it is expected to be susceptible to degradation by sunlight as well. epa.gov

The comparative properties are summarized in the table below.

| Property | 2,4-Dinitrotoluene | 2,6-Dinitrotoluene | This compound (Predicted Behavior) |

| Water Solubility | Moderate | Moderate | Moderate, possibly slightly lower than DNTs |

| Mobility in Soil | Mobile to slightly mobile. cdc.gov | Mobile. cdc.gov | Likely mobile, with potentially higher adsorption than DNTs. |

| Biodegradation Rate | Faster than 2,6-DNT. epa.govdtic.mil | Slower than 2,4-DNT. epa.govdtic.mil | Potentially slower than both 2,4-DNT and 2,6-DNT due to the chloro-substituent. |

| Primary Degradation Pathway | Microbial reduction of nitro groups. cdc.gov | Microbial reduction of nitro groups. cdc.gov | Expected to be microbial reduction of nitro groups. |

| Photolysis in Water | Significant degradation pathway. | Significant degradation pathway. epa.gov | Expected to be a significant degradation pathway. |

Analytical Methodologies for the Detection, Quantification, and Characterization of 4 Chloro 2,6 Dinitrotoluene

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation of 4-Chloro-2,6-dinitrotoluene from complex matrices and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of this and related nitroaromatic compounds. sielc.comsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or a specialized column like Newcrom R1, is used in conjunction with a polar mobile phase. sielc.comsielc.com The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) (MeCN), with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.comsielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for identification. Quantification is achieved by comparing the peak area or height of the analyte in the sample to that of a known standard. Diode array detectors (DAD) or UV-Vis detectors are commonly used, often set at a wavelength around 220 nm for the detection of nitroaromatic compounds. montana.edu

Table 1: HPLC Parameters for the Analysis of Related Nitroaromatic Compounds

| Parameter | Description | Reference |

|---|---|---|

| Column | Newcrom R1, C18, Diol | sielc.comsielc.comnih.gov |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid/Formic Acid | sielc.comsielc.com |

| Detection | UV-Vis, Diode Array Detector (DAD) | montana.edunih.gov |

| Application | Separation, Quantification, Impurity Profiling | sielc.comsielc.com |

Research has shown that specialized columns, such as diol-functionalized columns, can offer improved separation and sensitivity for dinitrotoluene isomers and related byproducts. nih.govplos.org These columns can reduce analysis time and solvent consumption compared to traditional C18 columns. nih.govplos.org

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC can be employed for the analysis of its more volatile degradation products or related impurities. researchgate.net For instance, related compounds such as 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT), as well as their amino-derivatives, are amenable to GC analysis. researchgate.netepa.gov

In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. An Electron Capture Detector (ECD) is often used for the detection of nitroaromatic compounds due to its high sensitivity to these electron-withdrawing groups. epa.gov

It is important to note that the thermal lability of some nitroaromatic compounds can be a challenge in GC analysis, potentially leading to degradation in the injector or column. epa.gov Therefore, careful optimization of the GC conditions, such as injector temperature and temperature programming, is crucial.

Table 2: GC Parameters for the Analysis of Related Nitroaromatic Compounds

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography (GC) | researchgate.netepa.gov |

| Detector | Electron Capture Detector (ECD) | epa.gov |

| Analytes | Volatile nitroaromatics and their transformation products | researchgate.netepa.gov |

| Challenges | Thermal lability of some analytes | epa.gov |

Spectroscopic Identification Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. These techniques provide information about the molecular weight, elemental composition, functional groups, and electronic transitions within the molecule.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the structural elucidation and quantification of this compound, often in combination with a chromatographic separation technique like GC-MS or LC-MS. nih.govresearchgate.net

In GC-MS, after separation by GC, the analyte is ionized, typically through electron ionization (EI). nih.gov The resulting molecular ion and its fragmentation pattern provide a unique "fingerprint" that can be used for identification by comparing it to spectral libraries. nih.gov The fragmentation pattern of nitroaromatic compounds often involves the loss of nitro groups (NO2). researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing less volatile and thermally labile compounds. nih.gov Soft ionization techniques, such as electrospray ionization (ESI), are commonly used to produce a protonated or deprotonated molecular ion with minimal fragmentation, which is crucial for determining the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected molecular ion, providing detailed structural information. nih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus frequency (wavenumber).

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the following functional groups:

Nitro groups (NO₂): Strong asymmetric and symmetric stretching vibrations typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Aromatic C-H stretching: These bands are usually observed above 3000 cm⁻¹.

Aromatic C=C stretching: These appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: This absorption is typically found in the fingerprint region, below 800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Absorption Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| Aromatic C-H | >3000 | Stretch |

| Nitro (NO₂) | 1500-1600 | Asymmetric Stretch |

| Aromatic C=C | 1400-1600 | Stretch |

| Nitro (NO₂) | 1300-1400 | Symmetric Stretch |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the presence of chromophores, such as the nitro groups and the benzene (B151609) ring, results in characteristic absorption bands in the UV region.

UV-Vis spectroscopy can be used for the detection and quantification of this compound in solution, following Beer-Lambert's law. While it may not be as selective as chromatographic methods for complex mixtures, it is a simple and rapid technique for preliminary analysis.

Furthermore, UV-Vis spectroscopy is a valuable tool for mechanistic studies. nih.govresearchgate.net By monitoring changes in the UV-Vis spectrum over time, it is possible to follow the progress of a reaction involving this compound, such as its degradation or transformation. nih.govresearchgate.net The appearance of new absorption bands or the disappearance of existing ones can provide insights into the formation of intermediates and final products. nih.gov For example, studies on the reaction of related nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) with hydroxide (B78521) have utilized UV-Vis spectroscopy to elucidate reaction mechanisms. nih.gov

Integrated Analytical Systems for Complex Matrices

The detection, quantification, and characterization of this compound in complex matrices such as environmental samples (e.g., soil, water) and biological tissues necessitate the use of sophisticated, integrated analytical systems. These systems typically couple a high-resolution separation technique with a sensitive and selective detection method to isolate the analyte from interfering matrix components and provide reliable identification and measurement.

The most prominent integrated systems for the analysis of nitroaromatic compounds, including dinitrotoluene isomers, are based on chromatography coupled with mass spectrometry. cdc.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. cdc.gov In this system, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural) and quantitative information. For enhanced sensitivity, especially in complex environmental samples, GC is often coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds and nitro groups. cdc.govnih.gov However, for definitive identification, mass spectrometry is the preferred detector. The use of negative chemical ionization (NCI) with GC-MS can provide very low detection limits for electrophilic compounds like nitroaromatics. scispec.co.th

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique, particularly for compounds that may be thermally labile and could decompose at the high temperatures used in GC. cdc.govplos.org In HPLC, the sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. HPLC is commonly integrated with ultraviolet (UV) detection, as nitroaromatic compounds absorb UV light. plos.org For greater selectivity and sensitivity, especially in complex matrices, HPLC is coupled with a mass spectrometer (LC-MS) or a diode array detector (DAD). plos.org

Sample preparation is a critical preceding step for both GC-MS and HPLC analysis of complex matrices. Techniques such as dispersive liquid-liquid microextraction (DLLME) have been successfully employed to extract and pre-concentrate dinitrotoluenes from environmental water samples before GC-MS analysis. nih.gov This reduces matrix interference and enhances detection limits. nih.gov

Method Validation and Performance Parameters in Research Applications

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data. Validation is performed by assessing a set of performance parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). jptcp.com While specific research applications detailing the validation of methods exclusively for this compound are scarce, data from studies on closely related dinitrotoluene isomers provide insight into the expected performance of analytical methods.

Key performance parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of a calibration curve.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

The following tables summarize method performance parameters from research applications for the analysis of related dinitrotoluene compounds, which can be considered indicative of the performance achievable for this compound using similar techniques.

Table 1: Performance of GC-based Methods for Dinitrotoluene Isomers

| Analyte(s) | Matrix | Method | LOD | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dinitrotoluene | Environmental Water | DLLME-GC-MS | 0.01 µg/L | Not Specified | 102.1% - 110.9% | Not Specified | nih.gov |

| 2,4-DNT, 2,6-DNT | Seawater | GC-MS | 0.186 µg/L (2,4-DNT), 0.072 µg/L (2,6-DNT) | Not Specified | Not Specified | Not Specified | dtic.mil |

Table 2: Performance of HPLC-based Methods for Dinitrotoluene Isomers

| Analyte(s) | Matrix | Method | LOD | LOQ | Linearity (r²) | Accuracy (% Recovery) | Reference |

|---|

These studies demonstrate that integrated analytical systems can achieve low limits of detection, good linearity, and high accuracy and precision for dinitrotoluene compounds in complex matrices. It is expected that methods for this compound would yield similar performance characteristics, although the presence of the chlorine atom would be expected to enhance its response in electron capture detection and would result in a characteristic isotopic pattern in mass spectrometry, aiding in its identification.

Applied Research in Environmental Remediation and Management

Bioremediation Strategies for Contaminated Sites

Bioremediation harnesses biological processes to degrade or transform hazardous substances into less toxic forms. For nitroaromatic compounds like 4-Cl-2,6-DNT, this often involves the reduction of the nitro groups.

Application of isolated microbial consortia and pure cultures

Research has indicated the potential for microbial degradation of 4-Cl-2,6-DNT. Specific strains of bacteria, such as those from the Pseudomonas genus, have been identified as capable of metabolizing this compound. The primary mechanism involves the enzymatic reduction of the nitro groups to corresponding amino groups, which is a critical step in the detoxification process. This transformation leads to the formation of less toxic intermediates. However, detailed studies on the efficacy and kinetics of pure cultures versus microbial consortia specifically for 4-Cl-2,6-DNT degradation are not widely available. For related dinitrotoluene (DNT) isomers, mixed microbial cultures have demonstrated higher degradation rates compared to individual strains.

Enhancement of bioremediation through environmental manipulation (e.g., nutrient addition, redox conditions)

The manipulation of environmental conditions is a common strategy to enhance the bioremediation of nitroaromatic compounds. This typically involves adjusting factors such as nutrient availability and redox potential to optimize microbial activity. For the bioremediation of related compounds, the addition of a carbon source can serve as an electron donor, which is crucial for the reductive degradation pathways. Creating anaerobic or anoxic conditions is often necessary for the initial reduction of the nitro groups. Specific studies detailing the optimal nutrient amendments and redox conditions for the enhanced bioremediation of 4-Cl-2,6-DNT, however, are not present in the available search results.

Phytoremediation potential

Phytoremediation, the use of plants to clean up contaminated environments, has been explored for various nitroaromatic compounds. Plants can take up these compounds from soil and water and may degrade them through their metabolic processes, sometimes in synergy with rhizosphere microbes. While the phytoremediation potential for prominent nitroaromatics like TNT has been a subject of research, specific studies investigating the uptake, tolerance, and degradation of 4-Chloro-2,6-dinitrotoluene by plant species could not be found in the provided search results.

Physicochemical Remediation Technologies

Physicochemical methods offer alternative or complementary approaches to bioremediation for the treatment of sites contaminated with recalcitrant compounds.

Implementation of advanced oxidation processes for detoxification

Advanced oxidation processes (AOPs) involve the generation of highly reactive radicals, such as hydroxyl radicals, to break down persistent organic pollutants. AOPs are known to be effective in degrading a wide range of nitroaromatic compounds. However, the search results did not yield specific studies on the application of AOPs for the detoxification of this compound, including reaction kinetics, degradation pathways, and the identification of byproducts.

Adsorption-based removal from aqueous solutions

Adsorption is a widely used technology for removing organic contaminants from water. Various adsorbent materials, such as activated carbon, are effective in binding nitroaromatic compounds, thereby reducing their concentration in the aqueous phase. The effectiveness of adsorption depends on the chemical properties of the contaminant and the characteristics of the adsorbent. There is a lack of specific research in the search results concerning the use of different adsorbents for the removal of this compound from water, including data on adsorption isotherms and kinetics.

Computational and Theoretical Studies of 4 Chloro 2,6 Dinitrotoluene

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are foundational to predicting the physicochemical properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of a compound's electronic characteristics. rsc.org

Electronic structure analysis defines the distribution of electrons within a molecule, which governs its geometry, stability, and reactivity. A key component of this analysis is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For 4-Chloro-2,6-dinitrotoluene, the presence of two electron-withdrawing nitro (-NO₂) groups and a chlorine (-Cl) atom on the toluene (B28343) ring significantly lowers the energy of the LUMO, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. The electron-withdrawing nature of nitro groups tends to lower both HOMO and LUMO energies. nih.gov

| Computational Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| DFT (B3LYP/6-311G(d,p)) | -8.10 | -3.03 | 5.07 | acs.org |

| DFT (B3LYP/6-31G**) | -9.84 | -5.69 | 4.15 | rsc.org |

Quantum chemical calculations can predict how and where a molecule is likely to react. By mapping the molecular electrostatic potential (MEP), regions of positive and negative charge on the molecule's surface can be visualized, indicating likely sites for electrophilic and nucleophilic attack. For nitroaromatic compounds, the carbon atoms attached to the electron-withdrawing nitro groups become highly electron-poor (electrophilic).

In this compound, the two nitro groups at positions 2 and 6 strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr). However, the regioselectivity of such a reaction is critical. The chlorine atom is located at position 4, which is meta to both nitro groups. In SNAr reactions, the leaving group is typically positioned ortho or para to the activating nitro groups to allow for resonance stabilization of the negatively charged intermediate (Meisenheimer complex). Since the chlorine in this compound is not in an activated ortho or para position, it is expected to be relatively inert to nucleophilic aromatic substitution compared to a compound like 2,4-dinitrochlorobenzene, where the chlorine is activated by both an ortho and a para nitro group. nih.govwalisongo.ac.id Computational models can quantify this difference in reactivity by calculating the activation energies for nucleophilic attack at different positions on the ring. nih.gov

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for elucidating the step-by-step pathways of chemical reactions. researchgate.net For processes like nucleophilic aromatic substitution (SNAr), these simulations can map the entire reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products.

The SNAr mechanism generally proceeds via a two-step addition-elimination process. scirp.org

Addition Step: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

Elimination Step: The leaving group (in this case, a chloride ion) is expelled, and the aromaticity of the ring is restored.

Computational models can calculate the free energy barriers (activation energies) for each step. researchgate.net Studies on the reactivity of 2,4-dinitrochlorobenzene, for example, use these methods to confirm the mechanism and explain its high reactivity with nucleophiles. walisongo.ac.idscirp.org A similar simulation for this compound would likely confirm a much higher activation energy for the initial nucleophilic attack at the carbon bearing the chlorine atom due to the lack of ortho/para activation, thus supporting the prediction of its lower reactivity in SNAr reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies pertaining to environmental fate and reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the structural or property-based features of a chemical (descriptors) with its activity, such as toxicity or environmental degradation rate. nih.gov These models are essential for assessing the environmental risk of chemicals, often before extensive experimental testing is performed.

For nitroaromatic compounds, common QSAR descriptors include:

Log Kow: The octanol-water partition coefficient, which indicates a chemical's hydrophobicity and potential for bioaccumulation.

ELUMO: The energy of the lowest unoccupied molecular orbital, which can be related to the compound's susceptibility to reductive degradation. dtic.mil

Molecular Weight and Volume: Basic size and shape descriptors.

While specific QSAR models developed for this compound are not documented in the available literature, models for other dinitrotoluenes and nitroaromatics are prevalent. nih.govamazonaws.com These models are used to predict endpoints like toxicity to aquatic organisms (e.g., Tetrahymena pyriformis) or biodegradability. nih.gov Given its structure, a QSAR model for this compound would likely predict it to be a toxic environmental pollutant with some potential for bioaccumulation, similar to other chlorinated nitroaromatic compounds.

Disclaimer: The following table presents typical descriptors used in QSAR studies for nitroaromatic compounds. The values are illustrative and not specific to this compound unless otherwise noted.

| Descriptor | Definition | Relevance to Environmental Fate & Reactivity |

|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | Measures hydrophobicity. | Predicts bioaccumulation potential and soil/sediment sorption. |

| ELUMO (Energy of LUMO) | Lowest energy orbital for accepting electrons. | Correlates with susceptibility to reduction; key for predicting biodegradation pathways and some toxicity mechanisms. dtic.mil |

| Water Solubility | Maximum concentration that can dissolve in water. | Affects mobility in aquatic environments. |

| Vapor Pressure | The pressure exerted by the vapor of the substance. | Determines the tendency to volatilize into the atmosphere. |

Environmental Transport and Fate Modeling

Environmental fate models use physical and chemical properties, often derived from or validated by computational methods, to simulate the transport, distribution, and persistence of a chemical in the environment. These models consider processes like advection, dispersion, volatilization, sorption to soil and sediment, and degradation (biotic and abiotic).

Key parameters for modeling the environmental fate of this compound would include:

Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc): This value describes the tendency of a chemical to adsorb to organic matter in soil and sediment. cdc.gov A higher Koc indicates lower mobility in soil and a greater tendency to be found in sediment in aquatic systems. For related compounds like 2,4-DNT and 2,6-DNT, Koc values are in a range that suggests they are slightly mobile in soil. cdc.govepa.gov

Henry's Law Constant: This parameter relates the concentration of a chemical in water to its partial pressure in the air, indicating its tendency to volatilize from water bodies.

Degradation Half-life: The time it takes for half of the chemical to be broken down in a specific medium (e.g., water, soil) by processes like photolysis or biodegradation. Dinitrotoluenes are known to be broken down by sunlight and bacteria. epa.gov